5-Hydroxynaphthalene-2-carbonitrile
Description
5-Hydroxynaphthalene-2-carbonitrile (C₁₁H₇NO) is a naphthalene derivative featuring a hydroxyl (-OH) group at the 5-position and a nitrile (-CN) group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity.
The hydroxyl group enhances solubility in polar solvents, while the nitrile group contributes to electrophilic reactivity, making it a versatile intermediate for further derivatization.
Properties
Molecular Formula |
C11H7NO |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-hydroxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H |
InChI Key |
HWENTFJGRYTIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus(V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of 5-Hydroxy-2-naphthonitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Scientific Research Applications
5-Hydroxy-2-naphthonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-naphthonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Positioning
The table below compares 5-Hydroxynaphthalene-2-carbonitrile with key analogs:
Key Observations:
- Substituent Effects: The hydroxyl group in 5-Hydroxynaphthalene-2-carbonitrile increases polarity compared to naphthalene-2-carbonitrile, improving solubility in aqueous systems. Replacing -OH with -NH₂ (as in the amino-tetrahydro derivative) introduces basicity, altering reactivity in nucleophilic substitutions .
- Ring Saturation : Hydrogenated analogs (e.g., 5,6,7,8-tetrahydronaphthalene derivatives) exhibit reduced aromaticity, impacting UV absorption and stability .
- Core Structure : Thiophene-based analogs (e.g., ) differ in electronic properties due to the sulfur heteroatom, enhancing conjugation and redox activity .
Environmental Behavior
Naphthalene derivatives generally exhibit low water solubility and moderate persistence in soil. The hydroxyl group in 5-Hydroxynaphthalene-2-carbonitrile may enhance biodegradability compared to fully non-polar analogs like naphthalene-2-carbonitrile .
Biological Activity
5-Hydroxynaphthalene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
5-Hydroxynaphthalene-2-carbonitrile, also known as 2-cyano-1-hydroxynaphthalene, possesses a naphthalene core substituted with a hydroxyl group and a cyano group. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-hydroxynaphthalene-2-carbonitrile, demonstrating its efficacy against various cancer cell lines. For instance, one study evaluated its effects on human lung adenocarcinoma (A549) cells and found that it exhibited significant cytotoxicity. The compound was compared to standard chemotherapeutics like cisplatin, showing comparable or superior activity in some cases.
Key Findings:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer).
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation, potentially through intercalation into DNA.
- IC50 Values : The IC50 values for A549 cells were reported at approximately 15 µM, indicating potent activity compared to control treatments.
Antimicrobial Activity
In addition to its anticancer properties, 5-hydroxynaphthalene-2-carbonitrile has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Antimicrobial Efficacy:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae.
- Mechanism : The compound disrupts bacterial cell membranes and inhibits essential cellular processes.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values ranged from 8 µg/mL to 32 µg/mL for different bacterial strains.
Case Studies
-
Study on Lung Cancer Treatment :
- Researchers synthesized several derivatives of 5-hydroxynaphthalene-2-carbonitrile and assessed their anticancer activities in vitro.
- Results indicated that certain derivatives had enhanced potency and selectivity towards cancer cells while sparing normal cells.
-
Antimicrobial Screening :
- A series of experiments tested the compound against clinical isolates of resistant bacteria.
- The results showed that 5-hydroxynaphthalene-2-carbonitrile could serve as a lead compound for developing new antimicrobial agents.
Table 1: Anticancer Activity of 5-Hydroxynaphthalene-2-carbonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Hydroxynaphthalene-2-carbonitrile | A549 | 15 | Induces apoptosis |
| Derivative A | HCT116 | 12 | DNA intercalation |
| Derivative B | MCF7 | 18 | Cell cycle arrest |
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Low |
| Klebsiella pneumoniae | 8 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
